molecular formula C10H9BrN2O3 B3011490 3-Bromo-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole CAS No. 1566065-79-9

3-Bromo-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B3011490
CAS No.: 1566065-79-9
M. Wt: 285.097
InChI Key: VAXCPLQOKXJOEV-UHFFFAOYSA-N
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Description

3-Bromo-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole is a heterocyclic compound that contains both bromine and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,5-dimethoxybenzohydrazide with bromine and a suitable oxidizing agent to form the desired oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products Formed

The major products formed depend on the type of reaction. For example, substitution reactions will yield derivatives with different functional groups replacing the bromine atom, while coupling reactions will form biaryl compounds.

Scientific Research Applications

3-Bromo-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design.

    Organic Synthesis: Used as a building block for synthesizing more complex molecules.

    Materials Science: Investigated for its properties in the development of new materials.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-5-phenyl-1,2,4-oxadiazole: Lacks the methoxy groups, which can affect its reactivity and applications.

    5-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazole: Lacks the bromine atom, altering its chemical properties.

Uniqueness

3-Bromo-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole is unique due to the presence of both bromine and methoxy groups, which provide a distinct combination of reactivity and potential applications. This makes it a valuable compound for various research and industrial purposes.

Properties

IUPAC Name

3-bromo-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O3/c1-14-7-3-6(4-8(5-7)15-2)9-12-10(11)13-16-9/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAXCPLQOKXJOEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=NC(=NO2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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